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Compound of Interest

Compound Name:
6,11-Dihydro-5H-

dibenzo[b,E]azepine

Cat. No.: B1294957 Get Quote

An In-depth Technical Guide to 6,11-Dihydro-5H-dibenzo[b,e]azepine

Introduction
6,11-Dihydro-5H-dibenzo[b,e]azepine, a tricyclic amine, serves as a crucial scaffold in

medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure makes it a

valuable building block for the development of novel therapeutic agents. This document

provides a comprehensive overview of the known physical and chemical properties of this

compound, intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure
6,11-Dihydro-5H-dibenzo[b,e]azepine is a dibenzo-fused azepine derivative. The core

structure consists of a seven-membered azepine ring fused to two benzene rings.

IUPAC Name: 6,11-dihydro-5H-dibenzo[b,e]azepine[1]

Synonyms: 5,6-dihydro-11H-dibenz[b,e]azepine, Dibenz[b,e]azepin, 5,6(11H)dihydro-[1]

CAS Registry Number: 449-55-8[1][2]

The logical relationship between the compound's identity and its core properties is visualized

below.
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Caption: Core identification of 6,11-Dihydro-5H-dibenzo[b,e]azepine.

Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of 6,11-Dihydro-5H-
dibenzo[b,e]azepine.

Property Value Reference

Molecular Formula C14H13N [1][2]

Molecular Weight 195.26 g/mol [3]

195.27 g/mol [2]

195.2597 g/mol [1][4]

Predicted pKa 4.0 ± 0.20 [3]

Note: Experimental data for properties such as melting point, boiling point, and solubility are

not readily available for this specific isomer in the reviewed literature. Data for other isomers,
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such as 10,11-Dihydro-5H-dibenzo[b,f]azepine (CAS 494-19-9), should not be used for this

compound.

Chemical and Spectroscopic Properties
Chemical Reactivity and Synthesis
The 6,11-Dihydro-5H-dibenzo[b,e]azepine scaffold is often synthesized and modified to

create derivatives with specific pharmacological activities. Research has shown that derivatives

can be prepared using methodologies such as the amino-Claisen rearrangement followed by

intramolecular Friedel-Crafts alkylation[5][6]. The secondary amine in the azepine ring is a key

site for functionalization, allowing for the introduction of various substituents to modulate the

molecule's properties. Derivatives of this compound are explored for potential applications,

including as anti-cancer agents[7].

A generalized workflow for the synthesis of derivatives from a starting material like N-

benzylaniline is outlined below.
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Synthesis Workflow

N-Benzylaniline Precursor

Amino-Claisen Rearrangement

Allylated Intermediate

Intramolecular Friedel-Crafts Alkylation

6,11-Dihydro-5H-dibenzo[b,e]azepine Core

Click to download full resolution via product page

Caption: Generalized synthesis of the dibenzo[b,e]azepine core.

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 6,11-
Dihydro-5H-dibenzo[b,e]azepine and its derivatives.

Infrared (IR) Spectroscopy: The National Institute of Standards and Technology (NIST) has

compiled IR spectrum data for this compound. The spectrum would be expected to show

characteristic absorption bands corresponding to N-H stretching of the secondary amine and

C-H stretching from the aromatic and aliphatic portions of the molecule[1].
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Mass Spectrometry (MS): Electron ionization mass spectrometry data is available, which is

used to determine the molecular weight and fragmentation pattern, confirming the

compound's structure[1][4]. The molecular ion peak would be expected at an m/z

corresponding to its molecular weight (approx. 195.26).

Nuclear Magnetic Resonance (NMR) Spectroscopy: While full spectra for the parent

compound are not detailed in the cited literature, studies on its derivatives utilize ¹H NMR

and ¹³C NMR to confirm their structures. The spectra would show characteristic signals for

aromatic protons, as well as protons on the dihydro-azepine ring[5].

Experimental Protocols
The characterization of 6,11-Dihydro-5H-dibenzo[b,e]azepine relies on standard analytical

techniques.

Infrared Spectroscopy Protocol
Objective: To identify the functional groups present in the molecule.

Methodology: As per NIST data, condensed phase spectra are typically obtained[1]. A

sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and placed in the

path of an IR beam in a dispersive or FTIR spectrometer. The instrument measures the

absorption of infrared radiation at various wavelengths, resulting in a spectrum that reveals

the characteristic vibrational frequencies of the molecule's functional groups.

Mass Spectrometry Protocol
Objective: To confirm the molecular weight and obtain structural information from

fragmentation patterns.

Methodology (Electron Ionization - EI):

A small sample is introduced into the mass spectrometer, where it is vaporized.

The gaseous molecules are bombarded with a high-energy electron beam, causing

ionization and fragmentation.
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The resulting positively charged ions are accelerated and separated based on their mass-

to-charge (m/z) ratio by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum[8].

Conclusion
6,11-Dihydro-5H-dibenzo[b,e]azepine is a foundational molecule in synthetic chemistry with

significant potential for drug discovery. This guide has summarized its core physical, chemical,

and spectroscopic properties based on available technical data. Further experimental

investigation into properties like solubility and melting point would provide a more complete

profile for this important chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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